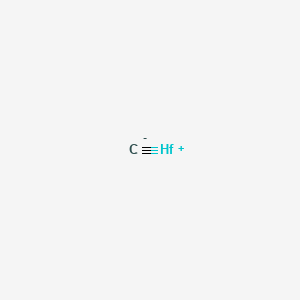CHf
Hafnium(IV) carbide
CAS No.:
Cat. No.: VC13345959
Molecular Formula: HfC
CHf
Molecular Weight: 190.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | HfC CHf |
|---|---|
| Molecular Weight | 190.50 g/mol |
| IUPAC Name | methanidylidynehafnium(1+) |
| Standard InChI | InChI=1S/C.Hf/q-1;+1 |
| Standard InChI Key | NVDNLVYQHRUYJA-UHFFFAOYSA-N |
| SMILES | [C-]#[Hf+] |
| Canonical SMILES | [C-]#[Hf+] |
Introduction
Fundamental Chemical and Physical Properties
Hafnium(IV) carbide is a stoichiometric compound with the chemical formula HfC, characterized by a cubic (rock-salt) crystal structure (space group Fm3m) . Its lattice parameter is approximately 4.63 Å, with carbon atoms occupying interstitial sites in the hafnium matrix . Key properties include:
Table 1: Core Properties of Hafnium(IV) Carbide
Synthesis and Manufacturing Techniques
Carbothermal Reduction
The conventional method involves reducing hafnium(IV) oxide (HfO₂) with carbon at 1,800–2,000°C under vacuum or inert atmospheres . Particle size and purity depend on carbon source selection:
-
Graphite yields HfC with median particle sizes of 380 nm.
-
Carbon black (42 nm primary particles) produces finer powders (225 nm) due to enhanced reactivity .
Advanced Synthesis Methods
-
Arc Plasma Discharge: A 2023 study demonstrated HfC synthesis in atmospheric air using a DC arc reactor (220 A, 60 s), achieving 98% phase purity .
-
Hydrothermal-Carbothermal Hybrid: Combining hydrothermal precursor preparation with carbothermal reduction at 1,700°C produces HfC whiskers (1–3 μm diameter, 50–90 μm length) .
-
Chemical Vapor Deposition (CVD): High-purity coatings are deposited using HfCl₄, CH₄, and H₂ gas mixtures, ideal for aerospace components .
Mechanical and Thermal Performance Under Extreme Conditions
High-Temperature Strength
HfC retains remarkable mechanical integrity at elevated temperatures:
-
Transverse Rupture Strength: 34,900 psi (241.5 MPa) at 2,620°C .
-
Creep Resistance: Outperforms TaC alloys above 2,480°C due to slower grain boundary diffusion .
Thermal Shock Resistance
Composite systems, such as HfC-13 vol% HfB₂, exhibit enhanced thermal shock resistance. Coatings toughened with HfC whiskers withstand 5× more thermal cycles than unmodified variants .
Table 2: Comparative High-Temperature Performance
| Material | Melting Point (°C) | Strength at 2,500°C (MPa) |
|---|---|---|
| HfC | 3,958 | 241.5 |
| TaC | 3,880 | 210.0 |
| W-Re Alloy | 3,180 | 95.0 |
Applications in Extreme Environments
Aerospace and Hypersonic Systems
-
Rocket Nozzles: HfC’s ablation resistance makes it ideal for solid-fuel rocket throats .
-
Thermal Protection Systems (TPS): Used in spacecraft re-entry shields and hypersonic vehicle leading edges .
Nuclear Energy
-
Control Rods: Neutron absorption cross-section (105 barns) enables precise reactor control .
-
Fuel Cladding: Investigated for next-generation reactors due to radiation tolerance .
Industrial Cutting Tools
HfC-reinforced tungsten carbide composites increase tool lifespan by 300% in high-speed machining .
Recent Advances in Composite Materials
Tantalum-Hafnium Carbide (Ta₄HfC₅)
With a melting point of 4,215°C, Ta₄HfC₅ is utilized in hypersonic missile nose cones and plasma arc electrodes .
Hafnium Carbonitride (HfC₀.₇₅N₀.₂₂)
Predicted melting points exceed 4,110°C, offering potential for fusion reactor liners .
HfC Whisker-Reinforced Coatings
Adding 6 wt% HfC whiskers to ZrB₂-HfO₂ coatings improves thermal shock cycles by 500% .
Challenges and Future Directions
Despite its promise, HfC faces barriers:
-
Oxidation Vulnerability: Requires protective coatings (e.g., SiC) for use above 500°C .
-
Synthesis Costs: High-energy processes and hafnium scarcity (~1.3 ppm in Earth’s crust) limit scalability .
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume